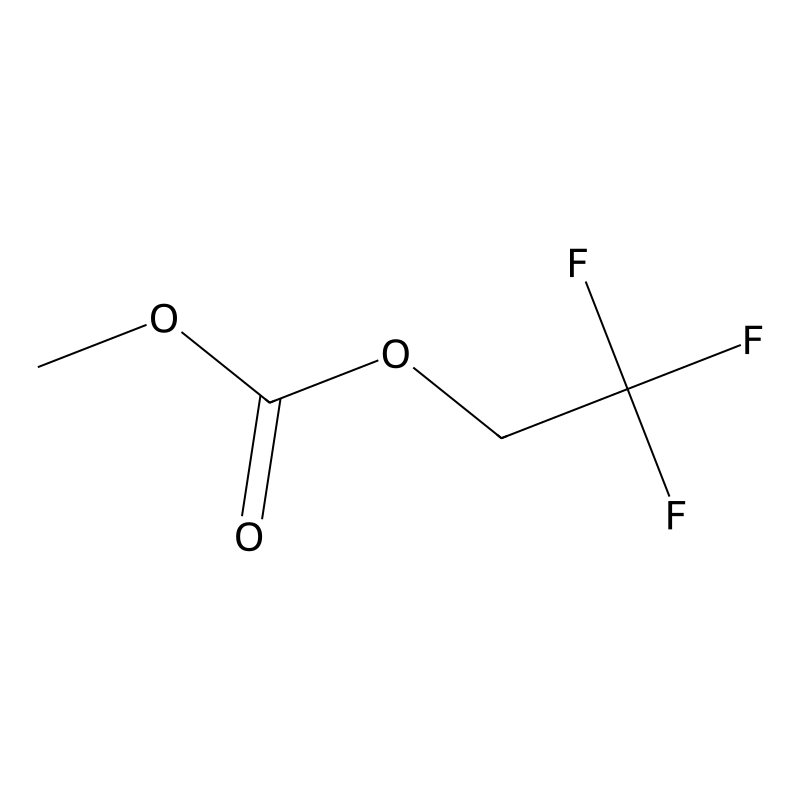Methyl 2,2,2-trifluoroethyl carbonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Lithium-ion Battery Electrolytes
MTFEC is being investigated as a promising solvent for lithium-ion battery electrolytes due to several factors [, ]:
- High voltage stability: The carbonate structure offers good stability at high voltages, enabling the development of next-generation lithium-ion batteries with improved energy density.
- Enhanced cyclability: MTFEC may contribute to better capacity retention and longer cycle life of lithium-ion batteries.
Biomedical Research
MTFEC finds potential applications in some areas of biomedical research, including [, ]:
- Drug delivery systems: MTFEC is being explored as a component in drug delivery systems due to its ability to dissolve certain drugs and enhance their bioavailability.
- Biocompatible materials: Research suggests MTFEC may have properties suitable for use in developing biocompatible materials for medical applications.
Other Scientific Research
MTFEC's unique properties are being explored in various other scientific research areas, such as [, ]:
- Electrochemical applications: MTFEC may find use in electrolytes for supercapacitors and other electrochemical devices.
- Organic synthesis: MTFEC's reactivity is being investigated for potential applications in organic synthesis reactions.
Methyl 2,2,2-trifluoroethyl carbonate is a chemical compound with the molecular formula C₄H₅F₃O₃ and a molecular weight of 158.08 g/mol. It is categorized as a carbonate ester and is recognized by its CAS number 156783-95-8. This compound features a trifluoroethyl group, which imparts unique properties due to the presence of three fluorine atoms. Methyl 2,2,2-trifluoroethyl carbonate is a colorless liquid with a boiling point ranging from 57 to 106 °C depending on the pressure conditions .
FEMC is classified as a flammable liquid and can be harmful if swallowed, inhaled, or comes into contact with skin or eyes. It can cause skin irritation, allergic skin reactions, and serious eye irritation. It is also a suspected respiratory irritant. Here are some specific safety considerations:
- Flammability: Flash point around -10 °C.
- Acute Toxicity: Harmful if swallowed (oral LD50 = 1700 mg/kg in rats).
- Skin and Eye Irritation: Causes skin and serious eye irritation.
- Safety Precautions: Standard laboratory safety practices should be followed when handling FEMC, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator if necessary.
- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield methyl alcohol and trifluoroacetic acid.
- Transesterification: It can react with alcohols to form new esters.
- Nucleophilic substitution: The trifluoroethyl group can be substituted under nucleophilic conditions, leading to the formation of different derivatives.
These reactions are essential for its use in organic synthesis and material science.
Methyl 2,2,2-trifluoroethyl carbonate can be synthesized through several methods:
- Direct Esterification: Reacting trifluoroacetic acid with methanol in the presence of an acid catalyst.
- Carbonylation: Utilizing carbon monoxide with appropriate alcohols and trifluoroethylene in the presence of catalysts.
- Fluorination Reactions: Starting from methyl carbonate derivatives and introducing fluorine via electrophilic fluorination.
Each method varies in complexity and yield, depending on the reaction conditions employed .
Methyl 2,2,2-trifluoroethyl carbonate has several applications:
- Solvent: It is used as a solvent in organic synthesis due to its ability to dissolve various organic compounds.
- Intermediate: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Electrolyte Component: It is explored as an electrolyte component in lithium-ion batteries due to its electrochemical stability .
Several compounds share structural similarities with methyl 2,2,2-trifluoroethyl carbonate:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2,2,2-trifluoroethyl carbonate | C₅H₇F₃O₃ | Contains an ethyl group instead of methyl |
| Methyl trifluoroacetate | C₄H₅F₃O₂ | Lacks the carbonate structure |
| Trifluoroethyl acetate | C₄H₅F₃O₂ | Acetate instead of carbonate |
Methyl 2,2,2-trifluoroethyl carbonate is unique due to its specific trifluoromethyl group attached to a carbonate structure. This configuration may confer distinct physical and chemical properties compared to similar compounds .
XLogP3
GHS Hazard Statements
H226 (66.67%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








